

Isothiazol-4-ylmethanol Derivatives: A Promising Scaffold for Anticancer Drug Discovery

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Compound of Interest

Compound Name: *Isothiazol-4-ylmethanol*

Cat. No.: *B186559*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a compelling scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. This document provides detailed application notes and protocols for the exploration of **isothiazol-4-ylmethanol** derivatives as a potential new class of anticancer agents. While direct literature on **isothiazol-4-ylmethanol** derivatives is emerging, we will draw upon the well-documented anticancer properties of closely related isothiazole analogues, particularly those substituted at the 4-position, such as isothiazole-4-carboxylic acid derivatives. These analogues provide a strong rationale and a methodological framework for the investigation of **isothiazol-4-ylmethanol** compounds.

Rationale for Anticancer Potential

Isothiazole derivatives have been shown to exert their anticancer effects through the modulation of various critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.^[1] Key molecular targets identified for isothiazole-based compounds include:

- **Kinases:** A significant number of isothiazole derivatives have been identified as inhibitors of protein kinases that are often dysregulated in cancer. These include MEK1/2, checkpoint kinases (Chk1 and Chk2), and tropomyosin receptor kinase A (TrkA).^[1] The inhibition of these kinases can disrupt signaling cascades that are essential for tumor growth and survival.

- **PI3K/Akt/mTOR Pathway:** This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in various cancers. Certain thiazole derivatives have demonstrated the ability to inhibit key components of this pathway, such as PI3K α , leading to decreased phosphorylation of Akt and mTOR.[2]
- **VEGFR-2:** Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by isothiazole-containing compounds can suppress tumor-induced angiogenesis, thereby limiting tumor growth and metastasis.[3]
- **Histone Acetyltransferases (HATs):** Epigenetic modifications play a crucial role in cancer development. Some isothiazole derivatives have been found to inhibit histone acetyltransferases like Tip60 (KAT5), which can lead to alterations in gene expression that are unfavorable for cancer cell survival.[1]
- **Induction of Apoptosis:** Many isothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the activation of extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected isothiazole and thiazole derivatives from the literature, providing a benchmark for the evaluation of novel **isothiazol-4-ylmethanol** analogues.

Table 1: Anticancer Activity of Isothiazole and Thiazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Mechanism of Action/Target	Reference
Compound 6a	OVCAR-4 (Ovarian)	1.569 ± 0.06	PI3Kα inhibitor	[2]
Compound 4c	MCF-7 (Breast)	2.57 ± 0.16	VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest	[3]
HepG2 (Liver)	7.26 ± 0.44	[3]		
Compound 4d	HCT-116 (Colon)	3.65 ± 0.90	Induces apoptosis via Bcl-2 family	[5]
HT-29 (Colon)	4.13 ± 0.51	[5]		
HepG2 (Liver)	2.31± 0.43	[5]		
Compound 8c	HCT-116 (Colon)	3.16 ± 0.90	Induces apoptosis via Bcl-2 family	[5]
HT-29 (Colon)	3.47 ± 0.79	[5]		
IsoB	Huh7 (Liver)	19.3 (at 24h)	Induces apoptosis	[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and anticancer evaluation of **isothiazol-4-ylmethanol** derivatives, adapted from established protocols for related isothiazole compounds.

Synthesis of Isothiazol-4-ylmethanol Derivatives

A general synthetic route to **isothiazol-4-ylmethanol** derivatives can be envisioned starting from a suitable isothiazole-4-carboxylate precursor.

Protocol 3.1.1: General Synthesis of Ethyl 3-methyl-5-chloroisothiazole-4-carboxylate

This protocol is a representative example for the synthesis of a key intermediate.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-5-chloroisothiazole-4-carbonyl chloride (1 eq.) in anhydrous ethanol (10 mL/mmol).
- **Reaction:** Cool the solution to 0°C in an ice bath and add triethylamine (1.2 eq.) dropwise.
- **Reflux:** After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- **Purification:** Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Reduction to Isothiazol-4-ylmethanol

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized ethyl isothiazole-4-carboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) (15 mL/mmol).
- **Reduction:** Cool the solution to 0°C and add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF dropwise.
- **Reaction Monitoring:** Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

- Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude **isothiazol-4-ylmethanol** derivative by column chromatography on silica gel.

In Vitro Anticancer Activity Assays

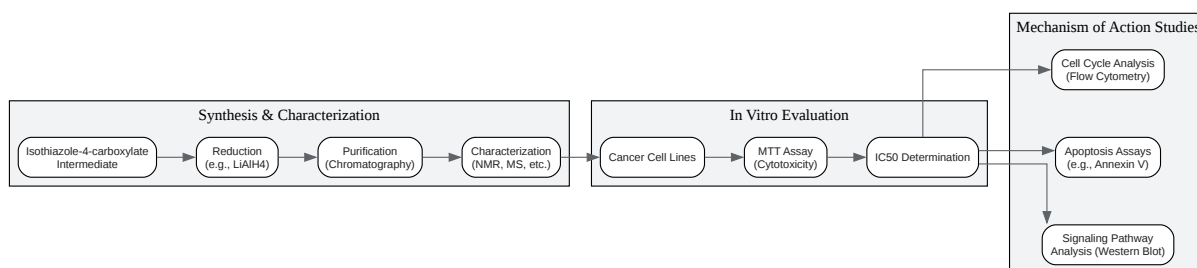
Protocol 3.2.1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of the **isothiazol-4-ylmethanol** derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.^[7]
- Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.^[7]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

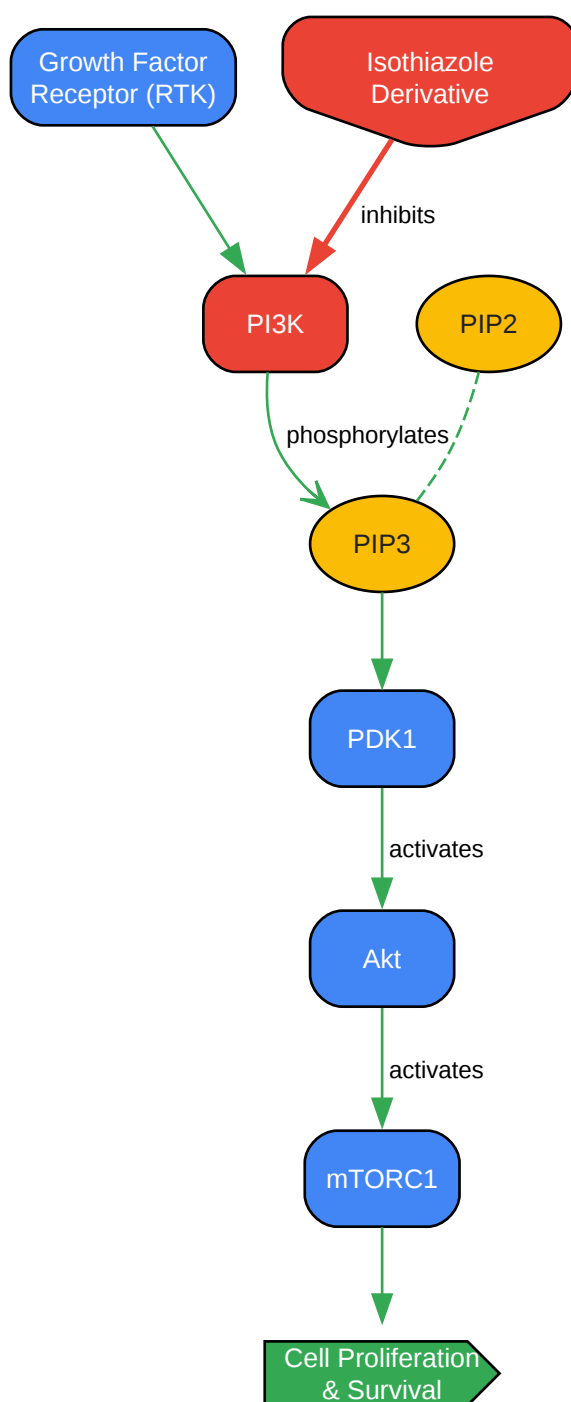
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of **isothiazol-4-ylmethanol** derivatives for anticancer drug discovery.



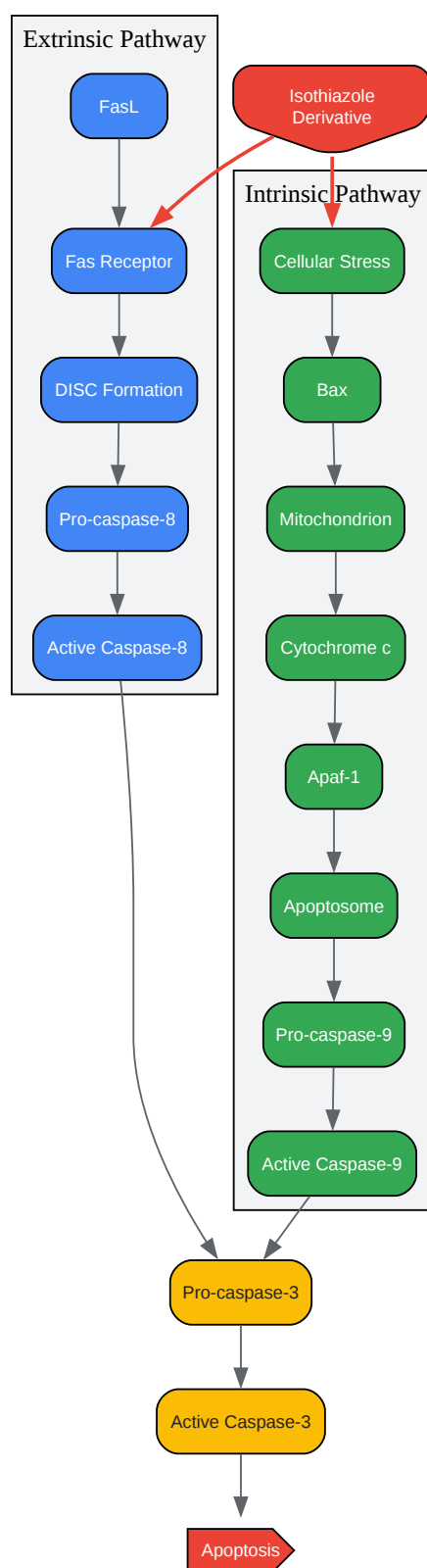
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Caption: Experimental workflow for the synthesis and evaluation of **isothiazol-4-ylmethanol** derivatives.



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Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by isothiazole derivatives.



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Caption: Induction of apoptosis through extrinsic and intrinsic pathways by isothiazole derivatives.

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